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CAS No.: 22394-36-1

Cat. No.: B14707039

Get Quote

Executive Summary
N-(3-Chlorophenyl)anthranilic acid (CPAA) is a synthetic derivative belonging to the fenamate

class of compounds. Traditionally recognized as non-steroidal anti-inflammatory drugs

(NSAIDs), fenamates are characterized by an N-phenylanthranilic acid core. While their

canonical mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes,

contemporary pharmacological research has unveiled a complex secondary profile for these

molecules. CPAA and its structural analogues act as potent modulators of transient receptor

potential (TRP) channels, volume-regulated anion channels (VRAC), and the NLRP3

inflammasome.

This technical guide provides an in-depth analysis of CPAA’s structural chemistry, elucidates its

multi-target pharmacological pathways, and establishes self-validating analytical protocols for

its quantification and in vitro evaluation.
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To facilitate experimental design, the foundational physicochemical properties of CPAA are

summarized below. Data is aggregated from authoritative chemical suppliers including and[1].

Property Value Experimental Implication

IUPAC Name 2-(3-chloroanilino)benzoic acid
Defines the core anthranilic

acid scaffold.

CAS Number 13278-36-9
Unique identifier for reagent

sourcing.

Molecular Formula C₁₃H₁₀ClNO₂
Indicates halogenation,

impacting lipophilicity.

Molecular Weight 247.68 g/mol
Required for precise molarity

calculations in assays.

Physical State Pale Yellow Solid
Visual indicator of compound

integrity/oxidation.

Melting Point ~171 °C
High melting point suggests

stable crystalline lattice.

LogP (Predicted) ~4.2

High lipophilicity; requires

organic solvents

(DMSO/EtOH) for stock

solutions.

Structural Chemistry & Structure-Activity
Relationship (SAR)
The pharmacological versatility of CPAA is dictated by its precise molecular geometry. The

molecule consists of a benzoic acid moiety linked to a 3-chloro-substituted phenyl ring via a

secondary amine bridge.

The Causality of the 3-Chloro Substitution: The substitution of a chlorine atom at the meta (3-)

position of the aniline ring is not arbitrary. Chlorine is a moderately bulky, electronegative

halogen. Its presence introduces significant steric hindrance, preventing the two aromatic rings

from achieving coplanarity. This forced dihedral angle is critical for bioactivity. The non-planar,
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twisted conformation allows the molecule to effectively lodge into the narrow, hydrophobic

channel of COX-1 and COX-2 enzymes, physically blocking the access of arachidonic acid.

Furthermore, compared to flufenamic acid (which possesses a bulkier -CF₃ group at the same

position), the -Cl substitution subtly alters the electron density of the phenyl ring. This

modification fine-tunes the molecule's binding kinetics to allosteric sites on ion channels, such

as TRPM2, where the parent structure of anthranilic acid is essential for channel blockade ()[2].

Pharmacological Targets & Mechanistic Pathways
CPAA exhibits a polypharmacological profile, interacting with both enzymatic and ionotropic

targets.

COX Inhibition: The canonical pathway involves competitive inhibition of COX enzymes,

halting the conversion of arachidonic acid into pro-inflammatory prostaglandins.

TRP Channel Modulation: Fenamates directly interact with TRP channels. They act as

inhibitors of TRPM2 (a Ca²⁺-permeable channel activated by oxidative stress) and partial

agonists of TRPA1 and Slo2.1 channels ()[3].

NLRP3 Inflammasome Suppression: Recent breakthrough studies demonstrate that

fenamates inhibit Volume-Regulated Anion Channels (VRAC). Because VRAC-mediated

chloride efflux is a prerequisite for NLRP3 inflammasome assembly, CPAA effectively

prevents the processing and release of the inflammatory cytokine IL-1β, offering

neuroprotective potential ()[4].
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Fig 1. Pharmacological signaling pathways modulated by N-(3-Chlorophenyl)anthranilic acid.

Analytical Workflows & Experimental Protocols
LC-MS/MS Quantification Protocol
To quantify CPAA in biological matrices (e.g., plasma or cell lysate) during pharmacokinetic

studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Causality of Methodological Choices: We utilize Electrospray Ionization in negative mode

(ESI-). The carboxylic acid moiety on the anthranilic acid core readily deprotonates in slightly

basic or neutral conditions, yielding a highly stable

precursor ion at m/z 246.0. Using formic acid in the mobile phase would suppress this
deprotonation; therefore, ammonium acetate (pH 6.8) is selected to maximize ionization
efficiency and assay sensitivity.

Self-Validating System: This protocol incorporates Flufenamic acid-d4 as an Internal Standard

(IS). Because the IS undergoes the exact same extraction losses and matrix-induced ion
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suppression as CPAA, the ratio of their peak areas provides a self-correcting, absolute

quantification.
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Fig 2. LC-MS/MS analytical workflow for the quantification of fenamate derivatives.

Step-by-Step Methodology:

Sample Preparation: Aliquot 50 µL of biological plasma into a microcentrifuge tube. Add 10

µL of Internal Standard (Flufenamic acid-d4, 100 ng/mL).

Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate matrix proteins.

Vortex vigorously for 2 minutes.

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the denatured

proteins.

Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 × 2.1 mm, 1.7 µm).

Run a gradient mobile phase consisting of 10 mM Ammonium Acetate in Water (Mobile

Phase A) and Acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions in ESI(-) mode. For

CPAA, monitor m/z 246.0 → 202.0 (loss of CO₂).

Validation Check: Ensure blank matrix samples injected immediately after the highest

calibration standard show a peak area <5% of the Lower Limit of Quantification (LLOQ) to

confirm zero carryover.

In Vitro Assay: Patch-Clamp Electrophysiology for
TRPM2 Inhibition
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To evaluate the inhibitory potency (IC₅₀) of CPAA on TRPM2 channels, whole-cell patch-clamp

electrophysiology is utilized.

Causality & Self-Validation: TRPM2 channels are normally closed. To measure inhibition, the

channels must first be forced open. We achieve this by infusing ADP-ribose directly through the

patch pipette into the intracellular space. A continuous monitoring of series resistance (

) acts as the protocol's internal quality control; if

fluctuates by more than 20%, the membrane seal is compromised, and the cell data is
automatically discarded to prevent false-positive inhibition artifacts.

Step-by-Step Methodology:

Cell Preparation: Culture HEK293 cells stably expressing human TRPM2 on glass

coverslips.

Solution Setup:

Extracellular Bath: 140 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 10 mM

HEPES, 10 mM Glucose (pH 7.4).

Intracellular Pipette: 140 mM CsCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES,

supplemented with 0.5 mM ADP-ribose (pH 7.2).

Seal Formation: Lower a borosilicate glass pipette (resistance 3–5 MΩ) onto a healthy cell

and apply gentle negative pressure to form a Giga-ohm (>1 GΩ) seal.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch.

Allow 3–5 minutes for the intracellular ADP-ribose to dialyze into the cell and fully activate

the TRPM2 inward current.

Drug Application: Once the current reaches a steady-state plateau, perfuse CPAA (e.g., 10

µM to 300 µM) into the extracellular bath.

Data Acquisition: Apply voltage ramps from -100 mV to +100 mV over 500 ms. Record the

reduction in peak outward current at +80 mV.
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Positive Control: At the end of the recording, perfuse 100 µM 2-APB (a known TRPM2

inhibitor) to confirm the recorded current was specifically mediated by TRPM2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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